

Potential off-target effects of ASP8302 in cellular assays

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Compound of Interest

Compound Name: ASP8302
Cat. No.: B12376992

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Technical Support Center: ASP8302

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **ASP8302** in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **ASP8302**?

ASP8302 is a positive allosteric modulator (PAM) of the muscarinic M3 receptor (M3R).[1][2] It does not directly activate the receptor but enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh), or other orthosteric agonists like carbachol.[3] This potentiation of M3R activation leads to downstream signaling, such as intracellular Ca²⁺ mobilization.[1][4]

Q2: Have any specific off-target effects of **ASP8302** been reported in the literature?

Currently, published literature and clinical trial data have not reported significant off-target effects for **ASP8302**. Preclinical studies have indicated that **ASP8302** does not have a strong binding affinity for a wide range of other receptors, ion channels, or transporters.[5] Phase 1 and Phase 2 clinical trials have shown a safety and tolerability profile similar to placebo, with no serious adverse events leading to discontinuation of the study.[2][6][7]

Q3: Does **ASP8302** show any activity on other muscarinic receptor subtypes?

One study noted that in cells expressing human M3 and M5 receptors, **ASP8302** shifted the concentration-response curve for carbachol to lower concentrations, suggesting a potential modulatory effect on M5 receptors in addition to its primary target, the M3 receptor.[3] However, it had no significant effects on other muscarinic subtypes (M1, M2, M4).[3]

Q4: What are the expected on-target effects of **ASP8302** in cellular assays?

In cell lines endogenously or recombinantly expressing the M3 receptor, **ASP8302** is expected to potentiate the effects of an M3R agonist. For example, in the presence of a fixed, sub-maximal concentration of carbachol, increasing concentrations of **ASP8302** should lead to a dose-dependent increase in intracellular calcium levels.[1]

Troubleshooting Guide: Investigating Unexpected Phenotypes

If you observe an unexpected cellular phenotype in your experiments with **ASP8302**, this guide provides a systematic approach to investigate whether it might be an off-target effect.

Step 1: Confirm On-Target M3 Receptor Engagement

Before investigating off-target effects, it is crucial to confirm that **ASP8302** is active on its intended target in your specific cellular system.

- Experiment: Perform a concentration-response curve of an M3R agonist (e.g., carbachol) in the presence and absence of a fixed concentration of **ASP8302**.
- Expected Outcome: **ASP8302** should cause a leftward shift in the agonist's concentration-response curve, indicating potentiation of the M3R.
- Troubleshooting: If you do not observe this effect, there may be an issue with your cell line's M3R expression, the agonist, or the experimental conditions.

Step 2: Differentiate On-Target vs. Off-Target Effects

If on-target activity is confirmed but an unexpected phenotype persists, the following experiments can help distinguish between on-target and potential off-target effects.

- Use an M3R Antagonist: Pre-treat your cells with a selective M3R antagonist (e.g., 4-DAMP) before adding **ASP8302** and the agonist.
 - If the phenotype is blocked: The effect is likely mediated by the M3 receptor.
 - If the phenotype persists: The effect may be off-target.
- Utilize an M3R Knockout/Knockdown Cell Line: If available, use CRISPR/Cas9 or siRNA to generate an M3R knockout or knockdown version of your cell line.
 - If the phenotype is absent in the knockout/knockdown cells: This strongly suggests the effect is M3R-dependent.
 - If the phenotype remains: This provides strong evidence for an off-target mechanism.

Step 3: Characterize Potential Off-Target Effects

If the above steps suggest an off-target effect, further characterization is necessary.

- Dose-Response Relationship: Determine the concentration range over which the suspected off-target effect occurs. Compare this to the concentration range for on-target M3R potentiation. A significant separation in these dose-response curves may indicate an off-target liability at higher concentrations.
- Screening against a Panel of Receptors: If resources permit, profiling **ASP8302** against a broad panel of receptors and enzymes can help identify potential off-target interactions.

Data Presentation

Table 1: In Vitro Potency of **ASP8302**

Assay	Cell Line	Agonist	ASP8302 Concentration (μM)	Effect	Reference
Intracellular Ca ²⁺ Mobilization	CHO-K1 cells expressing rat M3R	Carbachol	0.1 - 1	Concentration-dependent enhancement	[1]
Concentration-Response Curve Shift	Cells expressing human M3R	Carbachol	Not specified	Leftward shift	[3]
Concentration-Response Curve Shift	Cells expressing human M5R	Carbachol	Not specified	Leftward shift	[3]

Table 2: Summary of **ASP8302** Clinical Safety Findings

Study Phase	Population	ASP8302 Dose	Key Safety Findings	Reference
Phase 1	Healthy Volunteers	Single and multiple ascending oral doses up to 150 mg	No deaths, serious adverse events, or discontinuations due to adverse events. No clinically relevant findings in lab tests, vital signs, or ECGs.	[2]
Phase 2a	Patients with Underactive Bladder	100 mg once daily for 4 weeks	Incidence of adverse events was similar between ASP8302 (33.3%) and placebo (31.4%) groups. ASP8302 was safe and well-tolerated.	[6][7]

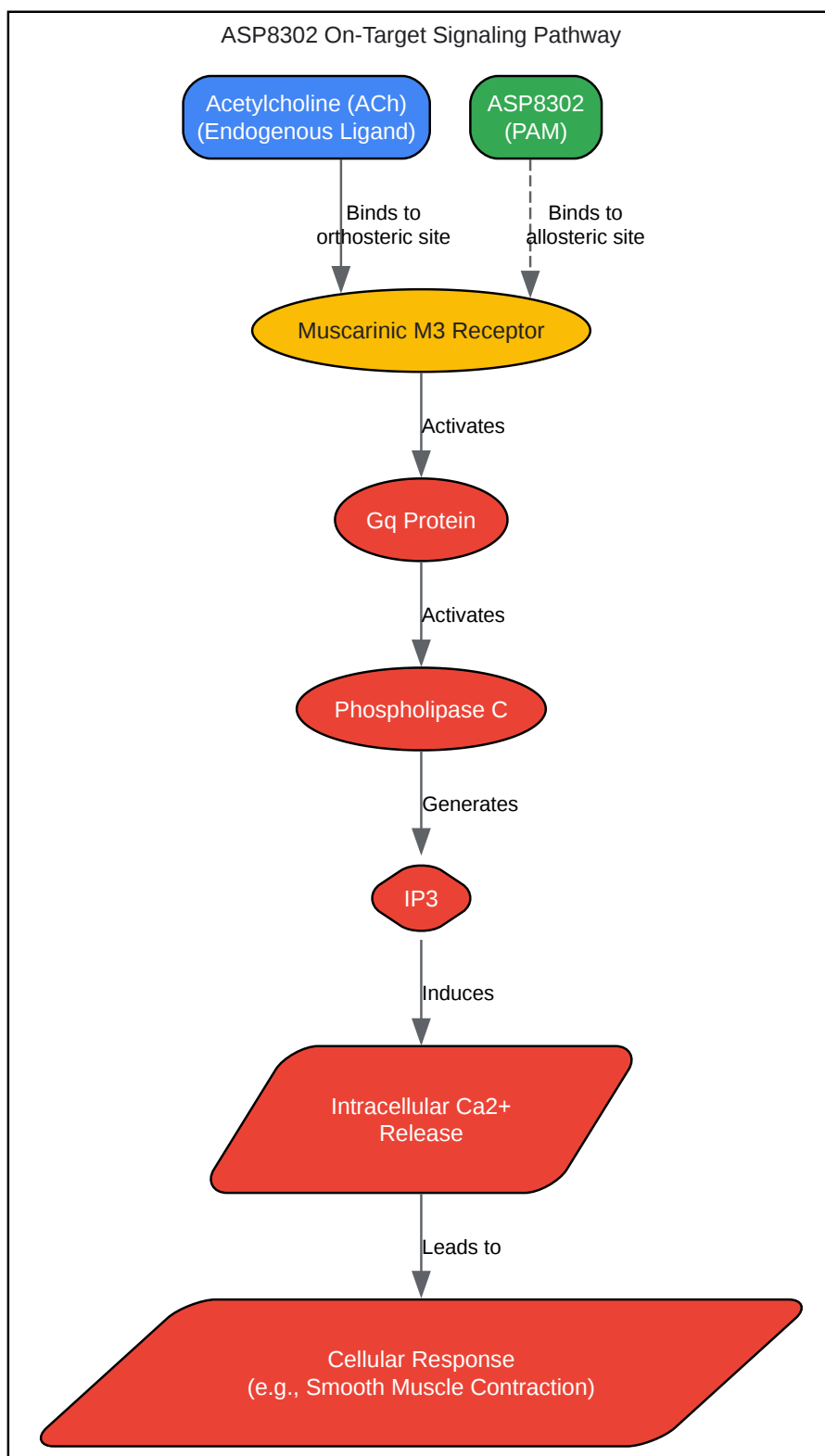
Experimental Protocols

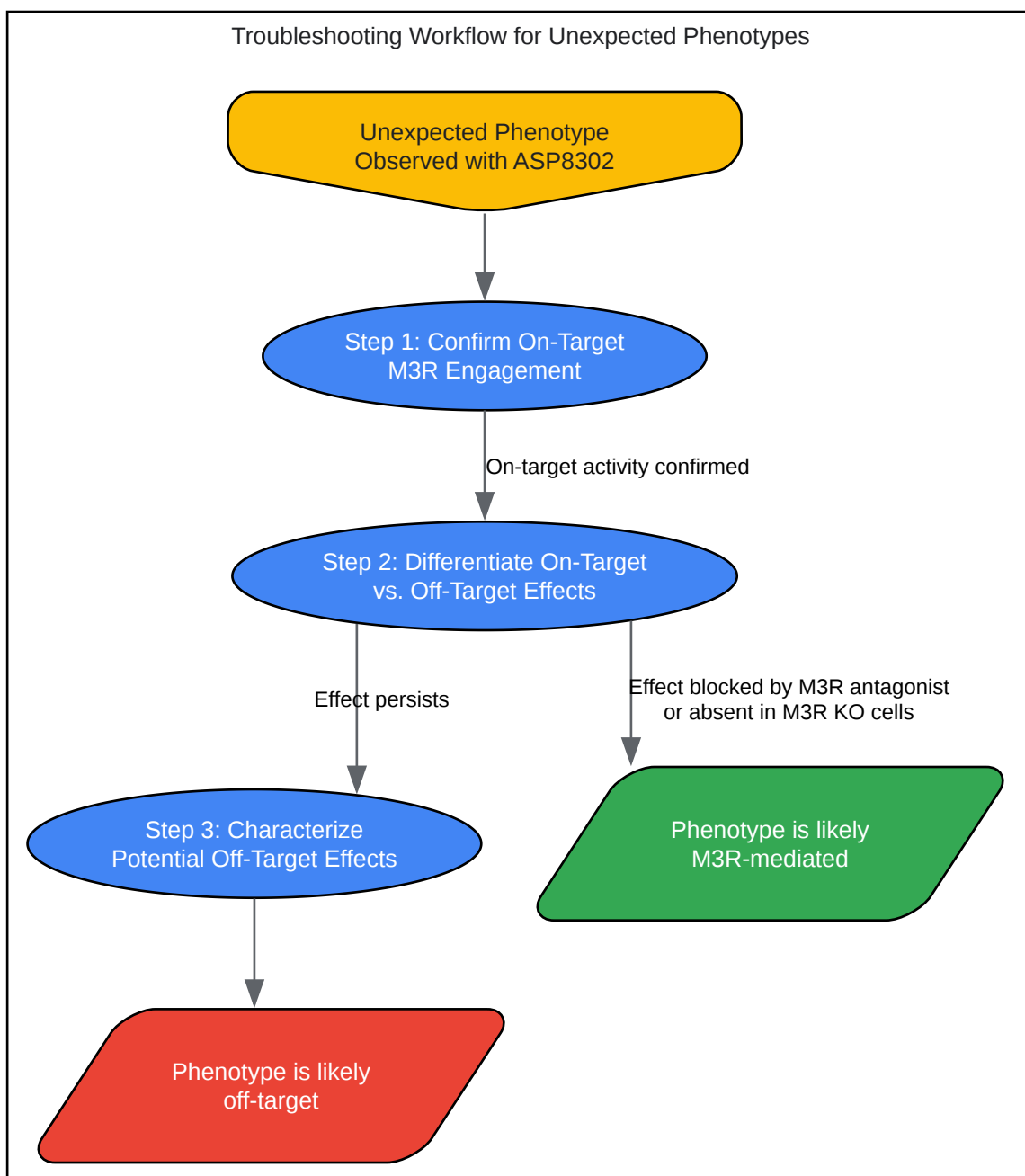
Protocol: Intracellular Calcium Mobilization Assay to Confirm On-Target Activity

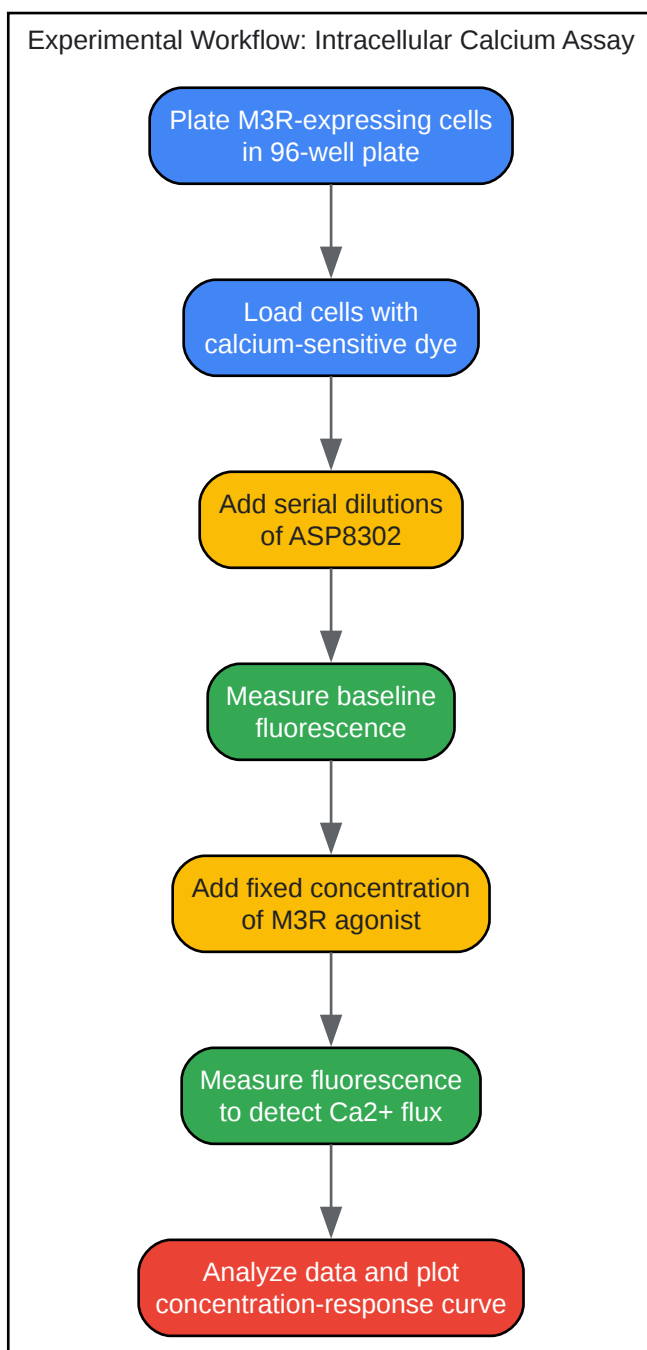
- **Cell Culture:** Plate CHO-K1 cells stably expressing the human M3 receptor in a 96-well black, clear-bottom plate and culture overnight to allow for cell adherence.
- **Dye Loading:** Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

- Compound Preparation: Prepare serial dilutions of **ASP8302** and a fixed, sub-maximal concentration (e.g., EC20) of carbachol in the assay buffer.
- Assay Procedure:
 - Wash the cells to remove excess dye.
 - Add the **ASP8302** dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes).
 - Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
 - Measure the baseline fluorescence.
 - Add the fixed concentration of carbachol to all wells and continuously measure the fluorescence intensity over time to capture the calcium flux.
- Data Analysis:
 - Calculate the peak fluorescence response for each well.
 - Plot the peak response against the concentration of **ASP8302** to generate a concentration-response curve and determine the EC50 for potentiation.

Visualizations







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